molecular formula C8H7N3O2 B153722 Methyl 1H-benzotriazole-1-carboxylate CAS No. 86298-22-8

Methyl 1H-benzotriazole-1-carboxylate

Cat. No. B153722
CAS RN: 86298-22-8
M. Wt: 177.16 g/mol
InChI Key: DLEZVOPJBSAAGW-UHFFFAOYSA-N
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Description

“Methyl 1H-benzotriazole-1-carboxylate” is a chemical compound with the empirical formula C8H7N3O2 . It is a benzotriazole derivative and is used as a reactant for the synthesis of azolecarboxylic acid derivatives . It has a potential inhibitory effect on protease enzymes such as chymotrypsin, trypsin, and papain .


Molecular Structure Analysis

The molecular weight of “Methyl 1H-benzotriazole-1-carboxylate” is 177.16 . The SMILES string representation of its structure is COC(=O)n1nnc2ccccc12 .


Chemical Reactions Analysis

“Methyl 1H-benzotriazole-1-carboxylate” is suitable for C-C bond formation reactions . It is used as a reactant for the synthesis of azolecarboxylic acid derivatives .


Physical And Chemical Properties Analysis

“Methyl 1H-benzotriazole-1-carboxylate” is a solid substance . It has a melting point of 81-84 °C . Its predicted boiling point is 303.3±25.0 °C, and its predicted density is 1.39±0.1 g/cm3 . It is soluble in DCM and Ethyl Acetate .

Safety And Hazards

“Methyl 1H-benzotriazole-1-carboxylate” is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Personal protective equipment/face protection should be worn, and ingestion and inhalation should be avoided .

properties

IUPAC Name

methyl benzotriazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEZVOPJBSAAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401431
Record name Methyl 1H-benzotriazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-benzotriazole-1-carboxylate

CAS RN

86298-22-8
Record name Methyl 1H-benzotriazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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